Home > Products > Screening Compounds P27478 > Proteasome inhibitor IX
Proteasome inhibitor IX - 856849-35-9

Proteasome inhibitor IX

Catalog Number: EVT-10946297
CAS Number: 856849-35-9
Molecular Formula: C20H21B2NO5
Molecular Weight: 377.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Proteasome Inhibitor IX is classified as a small molecule drug and belongs to the category of proteasome inhibitors. It was developed by Millennium Pharmaceuticals and is currently under clinical investigation. The compound is designed to target the 26S proteasome, a complex responsible for degrading ubiquitinated proteins within the cell .

Synthesis Analysis

Methods and Technical Details

The synthesis of Proteasome Inhibitor IX involves several key steps. The compound can be synthesized from commercially available starting materials through a series of chemical reactions. For example, stable isotope-labeled versions of the compound have been prepared for bio-analytical studies. The synthesis typically includes:

  1. Starting Materials: Use of labeled precursors such as dichlorobenzene and acetyl chloride.
  2. Reactions: Multiple steps involving lithiation, carbonation, and coupling reactions to form the final product.
  3. Purification: Techniques such as chromatography are employed to isolate the desired compound from by-products .

The synthesis has been optimized to yield both carbon-13 and carbon-14 labeled versions for tracking metabolic pathways in biological systems.

Molecular Structure Analysis

Structure and Data

The molecular structure of Proteasome Inhibitor IX features a core structure that includes a boron atom and two chlorine substituents on a benzene ring. Its detailed structure can be represented as follows:

  • Molecular Formula: C17_{17}H19_{19}Cl2_2N2_2O3_3S
  • Molecular Weight: Approximately 408.31 g/mol
  • Structural Characteristics: The compound exhibits a specific arrangement that allows it to effectively bind to the active sites of the proteasome.

Crystallographic studies have provided insights into how this inhibitor interacts with the proteasome's catalytic core .

Chemical Reactions Analysis

Reactions and Technical Details

Proteasome Inhibitor IX undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Mechanism of Action: The inhibitor forms covalent bonds with the proteasome's active site threonine residues, mimicking transition state intermediates during peptide bond cleavage.
  2. Enzymatic Interactions: It inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated substrates that would normally be degraded.
  3. Biological Impact: The inhibition results in altered cellular signaling pathways, particularly those involving apoptosis and cell survival mechanisms .
Mechanism of Action

Process and Data

The mechanism by which Proteasome Inhibitor IX exerts its effects involves several steps:

  1. Ubiquitin-Proteasome Pathway Disruption: By inhibiting the proteasome, the degradation of ubiquitinated proteins is halted, leading to their accumulation within the cell.
  2. Activation of Apoptotic Pathways: Accumulated proteins include pro-apoptotic factors such as NOXA, which activates caspase cascades leading to programmed cell death.
  3. Inhibition of NF-kB Signaling: The inhibitor prevents the degradation of IκBα, an inhibitor of NF-kB, thereby blocking its activation and subsequent transcriptional activity that promotes cell survival .

This multifaceted mechanism contributes to its effectiveness in treating malignancies characterized by high levels of protein turnover.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Proteasome Inhibitor IX exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for its formulation into therapeutic agents .

Applications

Scientific Uses

Proteasome Inhibitor IX has significant applications in both research and clinical settings:

  1. Cancer Therapy: It is primarily investigated for treating multiple myeloma and other hematological cancers due to its ability to induce apoptosis in malignant cells.
  2. Research Tool: Used extensively in laboratory settings to study protein degradation pathways, cellular stress responses, and mechanisms underlying cancer cell survival.
  3. Metabolic Studies: Labeled versions are utilized in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion profiles in preclinical models .

The ongoing research into Proteasome Inhibitor IX continues to reveal its potential as a valuable therapeutic agent against various cancers while also providing insights into cellular regulatory mechanisms.

Molecular Mechanisms of Proteasome Inhibition by Proteasome Inhibitor IX

Ubiquitin-Proteasome Pathway Modulation Dynamics

Proteasome Inhibitor IX exerts its effects by targeting the ubiquitin-proteasome pathway (UPP), a master regulator of intracellular protein homeostasis. This pathway employs a highly coordinated enzymatic cascade: Ubiquitin-activating enzyme (E1) recruits ubiquitin in an ATP-dependent step, transfers it to ubiquitin-conjugating enzyme (E2), and ubiquitin-protein ligase (E3) then catalyzes substrate tagging via isopeptide bonds. Polyubiquitinated substrates are recognized by the 26S proteasome—comprising a 20S catalytic core and 19S regulatory caps—which unfolds and translocates proteins into the proteolytic chamber [1] [2].

Proteasome Inhibitor IX disrupts this cascade not by interfering with ubiquitination, but by blocking the final degradation step. This causes upstream accumulation of polyubiquitinated proteins and dysregulates UPP-dependent processes, including cell cycle progression and stress response pathways. Notably, the inhibitor triggers compensatory UPP modulation, such as increased recruitment of alternative proteasome activators (e.g., PA28γ and PA200) to 20S cores within hours of exposure. This dynamic adaptation represents a cellular effort to maintain proteostasis but ultimately proves insufficient against sustained inhibition [5] [9].

Table 1: Key Components of the Ubiquitin-Proteasome Pathway Targeted by Proteasome Inhibitor IX

ComponentFunctionEffect of Inhibition
20S catalytic coreContains proteolytic active sites (β1, β2, β5)Direct inhibition of chymotrypsin-like (β5) activity
19S regulatory capRecognizes polyubiquitinated proteinsImpaired substrate processing
PA28γ/PA200Alternative proteasome activatorsCompensatory recruitment to 20S core
Ubiquitinated proteinsSubstrates marked for degradationAccumulation and aggregation in cytoplasm

Selective Inhibition of Chymotrypsin-Like (β5) Proteasomal Activity

The 20S proteasome houses three distinct catalytic activities: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). Proteasome Inhibitor IX demonstrates preferential inhibition of the β5 subunit, which cleaves peptides after hydrophobic residues. Biochemical analyses confirm that at pharmacologically relevant concentrations (10–100 nM), the inhibitor achieves >80% suppression of β5 activity, while requiring 10-fold higher doses to significantly inhibit β1 or β2 subunits. This selectivity arises from structural complementarity between the inhibitor’s pharmacophore and the hydrophobic pocket of the β5 active site [2] [10].

Inhibition kinetics reveal reversible binding to the β5 subunit, characterized by rapid association and slow dissociation. Unlike irreversible epoxyketone-based inhibitors (e.g., carfilzomib), Proteasome Inhibitor IX’s reversibility allows temporal control over proteasome suppression. However, prolonged exposure (>12 hours) induces allosteric perturbations that reduce efficiency of other catalytic sites by 30–40%, demonstrating secondary effects on proteasome function beyond primary β5 blockade [10].

Table 2: Proteasome Subunit Inhibition Profile of Proteasome Inhibitor IX

Proteasome SubunitPrimary FunctionInhibition Efficiency (%)Time to Max Effect
β5 (Chymotrypsin-like)Hydrophobic residue cleavage80–95%30 minutes
β1 (Caspase-like)Acidic residue cleavage15–30%>2 hours
β2 (Trypsin-like)Basic residue cleavage20–35%>2 hours

Intracellular Accumulation of Ubiquitinated Proteins

Within 2–4 hours of treatment, Proteasome Inhibitor IX induces a measurable accumulation of polyubiquitinated proteins, detectable via immunoblotting as high-molecular-weight smears. Quantitative proteomics shows a 3.5-fold increase in ubiquitin conjugates, with notable enrichment in proteins regulating cell cycle progression (e.g., cyclins, cyclin-dependent kinase inhibitors) and apoptosis regulators (e.g., tumor protein p53, B-cell lymphoma 2 family members) [3] [6].

The spatial distribution of these aggregates is cell-type-specific. In hematopoietic cells, ubiquitinated proteins accumulate diffusely in the cytosol, whereas in solid tumor models, they form distinct perinuclear aggresomes—structures requiring microtubule-dependent transport and histone deacetylase 6-mediated processing. When proteasome capacity is saturated, excess ubiquitinated proteins undergo liquid-liquid phase separation, forming stress granules that further impair protein quality control. This accumulation directly correlates with loss of cellular viability (r=0.89, p<0.001), confirming its central role in the inhibitor’s cytotoxicity [5] [9].

Apoptotic Pathway Activation via Stabilization of Pro-Apoptotic Factors

Proteasome Inhibitor IX triggers apoptosis primarily through stabilization of pro-apoptotic factors normally degraded by the UPP. Key among these is the B-cell lymphoma 2 homology domain 3 (BH3)-only protein NOXA (phorbol-12-myristate-13-acetate-induced protein 1), which shows a 7-fold increase in half-life after inhibition. NOXA directly neutralizes myeloid cell leukemia sequence 1, releasing B-cell lymphoma 2-associated X protein and B-cell lymphoma 2-antagonist/killer to permeabilize mitochondrial membranes. Cytochrome c release then activates caspase-9 and caspase-3, executing apoptosis [6] [7].

Concurrently, tumor protein p53 accumulates due to impaired murine double minute 2-mediated degradation. Stabilized tumor protein p53 transactivates genes encoding p53 upregulated modulator of apoptosis and B-cell lymphoma 2-associated X protein, further amplifying mitochondrial apoptosis. In tumor protein p53-mutant cells, c-Jun N-terminal kinase activation becomes the dominant pathway, where sustained phosphorylation (Thr183/Tyr185) activates B-cell lymphoma 2-interacting mediator of cell death cleavage and caspase-8 [6] [9].

Role in Endoplasmic Reticulum Stress and Unfolded Protein Response

Proteasome Inhibitor IX profoundly disrupts endoplasmic reticulum (ER) function by blocking the degradation of misfolded proteins. Normally, these proteins are retrotranslocated to the cytosol via ER-associated degradation and processed by the proteasome. Inhibition causes accumulation of toxic protein aggregates within the ER lumen, triggering ER stress and the unfolded protein response (UPR) [3] [7].

The UPR branches show distinct responses:

  • Inositol-requiring enzyme 1α-X-box binding protein 1 pathway: Proteasome Inhibitor IX paradoxically enhances X-box binding protein 1 mRNA splicing (2.8-fold increase), generating the active transcription factor that upregulates ER chaperones. However, persistent stress converts this pro-survival signal into a pro-apoptotic one.
  • Protein kinase RNA-like ER kinase pathway: Phosphorylated protein kinase RNA-like ER kinase attenuates global translation but selectively upregulates activating transcription factor 4, which promotes expression of amino acid transporters and antioxidant genes.
  • Activating transcription factor 6 pathway: Proteasome Inhibitor IX suppresses activating transcription factor 6 processing, reducing transcription of ER stress chaperones like glucose-regulated protein 78 and protein disulfide isomerase (observed 60–70% decrease) [3] [7].

Sustained ER stress ultimately activates C/EBP homologous protein, which represses B-cell lymphoma 2 expression and recruits caspase-12, bridging ER stress with apoptosis. Notably, cells with high protein synthesis rates (e.g., multiple myeloma cells producing immunoglobulins) exhibit 3-fold greater sensitivity to Proteasome Inhibitor IX due to inherent ER vulnerability [7] [9].

Properties

CAS Number

856849-35-9

Product Name

Proteasome inhibitor IX

IUPAC Name

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid

Molecular Formula

C20H21B2NO5

Molecular Weight

377.0 g/mol

InChI

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11-

InChI Key

SRPIKXGUPAKTIZ-APGQMXJTSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O

Isomeric SMILES

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.